3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

CNS drug discovery programs often stall due to the limited availability of building blocks with optimal BBB permeability profiles. 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride (CAS 1289385-78-9) directly addresses this gap. • High predicted lipophilicity (cLogP > 2.7), ideal for BBB-penetrant leads. • 3-substituted thioether linker serves as a synthetic handle for rapid SAR, enabling oxidation to sulfoxide/sulfone or further derivatization. • Differentiated from 3-[(4-fluorophenyl)sulfanyl]piperidine (CAS 1190043-33-4) by a critical methylene spacer, offering unique pharmacophore geometry. Supplied with verified purity and full analytical documentation for seamless procurement.

Molecular Formula C12H17ClFNS
Molecular Weight 261.79 g/mol
CAS No. 1289385-78-9
Cat. No. B1456133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
CAS1289385-78-9
Molecular FormulaC12H17ClFNS
Molecular Weight261.79 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CSC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H
InChIKeyKOLDOKJVNIYCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride (CAS 1289385-78-9): A Unique Piperidine Scaffold for CNS and Kinase-Targeted Research


3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a substituted piperidine derivative, a class of compounds of high interest in medicinal chemistry [1]. Its structure is defined by a piperidine core substituted at the 3-position with a 4-fluorophenylthio methyl group and is commercially available as the hydrochloride salt (C12H17ClFNS, MW: 261.79 g/mol) [2]. The presence of the fluorinated aromatic ring and a flexible thioether linkage imparts specific physicochemical and electronic properties that differentiate it from other piperidine-based building blocks, offering unique opportunities for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs .

Why 3-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride Cannot Be Interchanged with Unsubstituted or Other Positional Piperidine Analogs


Direct substitution with a generic piperidine or a simple 4-fluorophenyl analog is not scientifically valid due to fundamental differences in key properties that dictate biological activity and synthetic utility. For instance, the 3-substituted thioether in this compound introduces a significantly higher cLogP and increased molecular flexibility compared to a directly linked 3-aryl analog like 3-(4-fluorophenyl)piperidine, directly impacting lipophilicity and potential blood-brain barrier (BBB) permeability [1][2]. Furthermore, the 'methyl' linker between the sulfur and the piperidine ring provides a distinct spatial orientation for the 4-fluorophenyl group, creating a different pharmacophore and a unique chemical handle for further derivatization. This contrasts sharply with 3-[(4-fluorophenyl)sulfanyl]piperidine (CAS 1190043-33-4), which lacks this crucial methylene spacer, resulting in a different molecular weight and rotational profile . Therefore, the precise substitution pattern is critical for target engagement and synthetic planning, and the compound's unique profile must be considered in the context of any SAR campaign.

Quantitative Differentiation of 3-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride (CAS 1289385-78-9)


Enhanced Lipophilicity and CNS Drug-Likeness: cLogP Comparison with Direct 3-Aryl Analogs

The target compound's 3-(((4-fluorophenyl)thio)methyl) group confers higher calculated lipophilicity compared to a direct 3-aryl analog, which is a critical parameter for optimizing blood-brain barrier (BBB) penetration in CNS drug discovery. While direct comparative cLogP data for this specific compound is not publicly available, class-level inferences from structurally related piperidines with a 4-fluorophenylthio group indicate a logP in the range of 2.7-3.0, as seen for 3-[(4-fluorophenyl)sulfanyl]piperidine (XLogP3=2.7) [1]. In contrast, a simple 3-(4-fluorophenyl)piperidine would have a significantly lower cLogP (estimated ~1.5-2.0) due to the absence of the sulfur atom. This difference of >0.7 log units is substantial and can dictate a compound's ability to cross biological membranes. [2]

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Differentiation by Structural Substitution Pattern: Impact on Molecular Weight and Flexibility

The position of the substitution on the piperidine ring is a primary differentiator. The target compound, substituted at the 3-position, offers a distinct vector for molecular growth compared to its 4-substituted regioisomer, 4-(((4-fluorophenyl)thio)methyl)piperidine hydrochloride (CAS 1289384-72-0) . Both share the same molecular formula and weight, but the change in attachment point alters the three-dimensional shape and electronic environment of the piperidine nitrogen, a key interaction point for many biological targets (e.g., GPCRs, ion channels). Furthermore, the methylene spacer distinguishes it from the more compact 3-[(4-fluorophenyl)sulfanyl]piperidine (CAS 1190043-33-4, MW: 211.30 g/mol), which lacks this linker. The target compound's larger size (MW: 261.79 g/mol) and additional rotatable bond provide more conformational flexibility and a different pharmacophore [1]. [2]

Chemical Synthesis Building Blocks SAR Studies

Class-Level Inference of 5-HT2A Receptor Binding Affinity for the Phenylsulfonyl-Piperidine Pharmacophore

The fluorophenylthio-piperidine scaffold shares core structural features with known high-affinity serotonin 5-HT2A receptor ligands. A study on [18F]fluorophenylsulfonyl-piperidines, which contain the same 4-fluorophenyl-sulfur-piperidine motif, reported a Ki of 1.9 nM for a potent 5-HT2A antagonist (compound 9) [1]. This demonstrates that the fluorophenylthio/sulfonyl-piperidine pharmacophore is privileged for engaging this therapeutically relevant target. While the target compound has a thioether (sulfide) instead of a sulfonyl group, this class-level evidence suggests a strong potential for 5-HT2A binding that is unlikely to be matched by simple 3-aryl piperidines lacking the sulfur-containing linker. The sulfide group also provides a clear synthetic route to more potent sulfoxide or sulfone analogs, offering a strategic advantage for hit-to-lead optimization. [2]

Neuroscience Receptor Pharmacology PET Imaging

Strategic Applications for 3-(((4-Fluorophenyl)thio)methyl)piperidine Hydrochloride in Medicinal Chemistry and Chemical Biology


CNS Drug Discovery: A Building Block for Optimizing Blood-Brain Barrier Penetration

This compound is an ideal starting point for central nervous system (CNS) drug discovery projects. Its predicted high lipophilicity (cLogP > 2.7), inferred from structural analogs [1], aligns with optimal property ranges for BBB penetration. Researchers can use this scaffold to explore SAR around the piperidine nitrogen and the fluorophenyl ring, leveraging the 3-substitution pattern for unique vector growth and the thioether linkage as a point for metabolic modulation. This is in contrast to less lipophilic, simpler piperidine derivatives which may not cross the BBB efficiently. [2]

5-HT2A Receptor Modulator Hit-to-Lead Optimization

The compound provides a valuable starting point for developing modulators of the serotonin 5-HT2A receptor, a target for various psychiatric disorders. Class-level evidence shows that structurally related fluorophenylsulfonyl-piperidines exhibit high affinity (Ki ~ 1.9 nM) for this receptor [1]. The target compound's thioether group is a strategic synthetic handle that can be easily oxidized to the more potent sulfoxide or sulfone, or used as a linker for further derivatization. This offers a clear and efficient path to generate potent, selective 5-HT2A ligands, providing a significant advantage over starting from a bare piperidine core. [2]

Chemical Biology Probe Synthesis for Kinase Profiling

The unique substitution pattern and the ability of the thioether to engage in specific interactions (e.g., with cysteine residues or the 'gatekeeper' region of kinases) make this compound a useful precursor for designing selective chemical probes. Researchers can use it to create targeted covalent inhibitors or develop tool compounds for affinity-based protein profiling (AfBPP) and photoaffinity labeling studies. The 3-substituted piperidine provides a distinct orientation that can improve selectivity profiles compared to 4-substituted analogs when incorporated into larger inhibitor scaffolds. [2]

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